![molecular formula C13H11Cl2N3O B2443257 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1153509-37-5](/img/structure/B2443257.png)
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide, also known as TAK-659, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been shown to possess a wide range of biological activities.
作用机制
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide exerts its biological effects by inhibiting the activity of BTK and JAK enzymes. BTK plays a critical role in the development and activation of B cells, which are a type of immune cell that produces antibodies. JAK enzymes, on the other hand, are involved in the signaling pathways that regulate the activity of immune cells.
Biochemical and Physiological Effects:
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to enhance the activity of immune cells. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to reduce inflammation and to improve the survival of animals in preclinical models of cancer.
实验室实验的优点和局限性
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of BTK and JAK enzymes, and its activity can be easily measured using biochemical assays. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to have a favorable pharmacokinetic profile, making it suitable for use in animal models of disease.
However, there are also some limitations associated with the use of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide in lab experiments. For example, it may exhibit off-target effects that could complicate the interpretation of experimental results. Additionally, the use of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide in human studies may be limited by its potential toxicity and side effects.
未来方向
There are several future directions for the study of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide may have potential applications in the treatment of cancer, particularly in combination with other therapies.
Further research is needed to fully understand the mechanisms of action of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide and to identify any potential limitations or side effects associated with its use. Additionally, the development of new analogs and derivatives of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide may lead to the discovery of compounds with improved potency and selectivity.
合成方法
The synthesis of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2,6-dichloropyridine with 2-bromoethylamine hydrobromide to yield 2,6-dichloro-N-(2-bromoethyl)pyridine-4-carboxamide. This intermediate is then reacted with pyridine-2-ylboronic acid in the presence of a palladium catalyst to give the final product, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide.
科学研究应用
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including inhibition of BTK (Bruton's tyrosine kinase) and JAK (Janus kinase) enzymes. These enzymes play a critical role in the regulation of immune cell function and are implicated in several diseases, including cancer and autoimmune disorders.
属性
IUPAC Name |
2,6-dichloro-N-(1-pyridin-2-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8(10-4-2-3-5-16-10)17-13(19)9-6-11(14)18-12(15)7-9/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGQGRBPIAJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


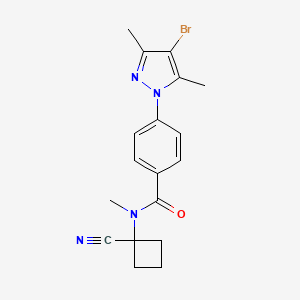

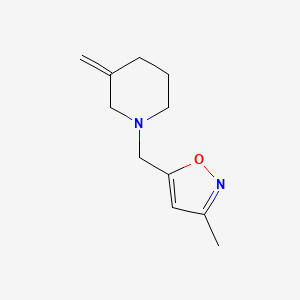
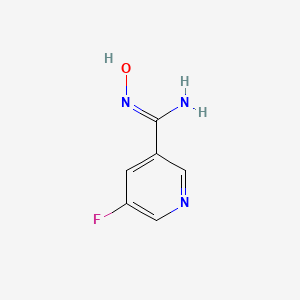
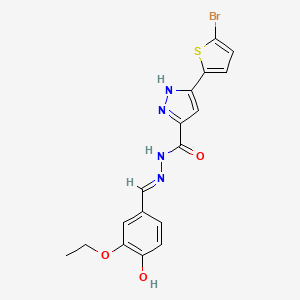
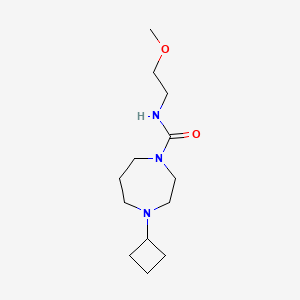
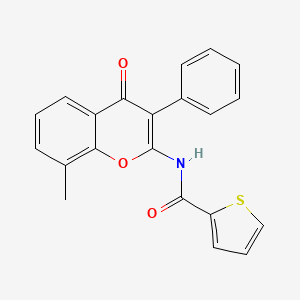
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)
![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)
acetate](/img/structure/B2443193.png)
![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)
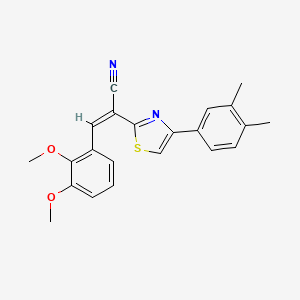
![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)